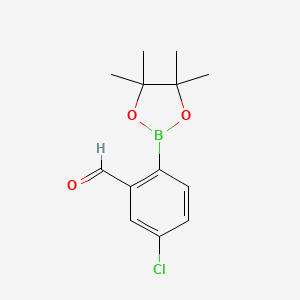

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Background and Significance of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

This compound stands as a remarkable example of multifunctional organoboron compounds that have revolutionized synthetic organic chemistry. This compound, bearing the Chemical Abstracts Service registry number 1132669-91-0, possesses a molecular formula of C₁₃H₁₆BClO₃ and a molecular weight of 267 daltons. The compound's unique structural architecture incorporates both an aldehyde functional group and a boron-containing dioxaborolane moiety, making it an invaluable synthetic intermediate for complex molecular construction.

The significance of this compound lies in its dual functionality, which enables chemists to perform sequential transformations that would otherwise require multiple synthetic steps. The presence of the pinacol boronic ester group provides excellent stability under ambient conditions while maintaining high reactivity in palladium-catalyzed cross-coupling reactions. The aldehyde functionality offers additional synthetic versatility, allowing for condensation reactions, reductive processes, and nucleophilic additions that can be strategically employed in multistep synthetic sequences.

The compound exhibits exceptional thermal stability, with research indicating that similar benzaldehyde derivatives containing the tetramethyl-dioxaborolane moiety demonstrate melting points in the range of 51 to 55 degrees Celsius and maintain solubility in polar organic solvents such as methanol. These physical properties contribute significantly to its practical utility in laboratory settings and industrial applications.

Current research has identified this compound as a particularly valuable reagent for the synthesis of complex heterocyclic systems and pharmaceutical intermediates. Its role in materials science applications has been expanding, particularly in the development of advanced polymers and fluorescent probes for biological imaging. The compound's ability to participate in multiple reaction pathways makes it an essential component in the toolkit of modern synthetic chemists working on drug discovery and materials development.

Objectives and Scope of Research

The primary objective of investigating this compound centers on understanding its comprehensive chemical behavior and synthetic applications across multiple domains of organic chemistry. Research efforts have focused on elucidating the mechanistic pathways through which this compound participates in carbon-carbon bond forming reactions, particularly in the context of palladium-catalyzed cross-coupling methodologies.

A significant research objective involves characterizing the compound's reactivity profile under various reaction conditions. Studies have demonstrated that benzaldehyde derivatives containing the pinacol boronic ester group exhibit remarkable efficiency in Suzuki-Miyaura coupling reactions, with yields often exceeding 90 percent when coupled with structurally diverse aryl and heteroaryl bromides and triflates. This high level of efficiency has prompted extensive investigation into the factors governing reaction selectivity and product distribution.

The scope of current research encompasses the development of new synthetic methodologies that exploit the compound's unique dual functionality. Researchers have particularly focused on one-pot sequential reactions that utilize both the aldehyde and boronic ester functionalities to construct complex molecular architectures in a single synthetic operation. These studies aim to reduce the number of synthetic steps required for accessing pharmaceutical targets and natural products.

Another critical research objective involves understanding the compound's behavior under photochemical conditions. Recent investigations have revealed that organoboron compounds can participate in light-promoted reactions, opening new avenues for sustainable synthetic chemistry. The exploration of photoinduced reactions involving this compound represents a frontier area of research with significant potential for green chemistry applications.

The research scope also extends to investigating the compound's role in the synthesis of boron-containing materials with unique optical and electronic properties. Studies have shown that organoboron-based compounds can serve as building blocks for multiple-resonance emitters that exhibit narrowband emission and high photoluminescence quantum yields. This application domain represents a rapidly growing area of materials science research.

Overview of Organoboron Compounds in Organic Chemistry

Organoboron compounds have emerged as one of the most versatile and widely utilized classes of heteroatom-substituted organic molecules in contemporary synthetic chemistry. The fundamental electropositive nature of boron relative to carbon provides these compounds with unique reactivity patterns that have been extensively exploited for carbon-carbon bond formation reactions. The development of organoboron chemistry has witnessed dramatic growth over the past three decades, with applications spanning analytical chemistry, organic synthesis, materials science, and biological research.

The utility of organoboron compounds in synthetic chemistry stems from their ability to serve as nucleophilic coupling partners in various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction has become one of the most important methods for constructing biaryl compounds, styrenes, and complex polyolefin structures. The reaction mechanism involves a catalytic cycle initiated by the formation of an active palladium(0) species, followed by oxidative addition, transmetalation, and reductive elimination steps that result in the formation of new carbon-carbon bonds.

Boronic acids and their ester derivatives demonstrate exceptional functional group tolerance, making them suitable for use in complex synthetic sequences where other reactive functionalities must be preserved. The mildly Lewis acidic character of the boron atom enables these compounds to participate in selective binding interactions with polyols and fluoride anions, properties that have been exploited in the development of carbohydrate and fluoride sensing systems.

Recent advances in organoboron chemistry have expanded beyond traditional cross-coupling applications to include photoinduced reactions that operate under metal-free conditions. These developments have opened new pathways for sustainable synthesis, including photoinduced borylation of haloarenes and diborylation reactions that proceed through radical mechanisms. The emergence of photochemical borylation methods represents a significant advancement in green chemistry approaches to organoboron synthesis.

| Property Category | Characteristic | Value/Description |

|---|---|---|

| Molecular Properties | Molecular Formula | C₁₃H₁₆BClO₃ |

| Molecular Weight | 267 daltons | |

| Heavy Atoms Count | 18 | |

| Rotatable Bond Count | 2 | |

| Physical Properties | LogP Value | 4.09 |

| Polar Surface Area | 36 Ångström² | |

| Melting Point Range | 51-55°C (similar compounds) | |

| Chemical Properties | Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 | |

| Number of Rings | 2 | |

| Stability Features | Thermal Stability | High under ambient conditions |

| Solubility | Polar organic solvents | |

| Storage Requirements | Room temperature, inert atmosphere |

The development of electrochemical synthesis methods for organoboron compounds has gained significant attention as an emerging sustainable technique for organic synthesis. These methods avoid the use of toxic transition metal catalysts while providing efficient access to diverse organoboron structures through direct electrolysis and metal-free organocatalysis approaches.

The synthetic versatility of organoboron compounds extends to their use as catalysts in enantioselective reactions and amide bond formation processes. The Lewis acidic nature of boron enables these compounds to activate various substrates through coordination, leading to enhanced reactivity and selectivity in synthetic transformations. This catalytic behavior has been particularly valuable in asymmetric synthesis applications where high levels of stereochemical control are required.

Contemporary research in organoboron chemistry has also revealed their potential as therapeutic agents and biological probes. The first-in-class anticancer drug bortezomib has been joined by recently approved antifungal and anti-eczema drugs containing boron centers, demonstrating the significant biological activity potential of these compounds. Many other boronic acid derivatives continue to show promising activities in clinical and preclinical studies across various therapeutic areas.

The field of materials science has witnessed explosive growth in the application of boronic acids as building blocks for covalent organic frameworks and hydrogels, as well as neutron capture and phosphorescent materials. These applications leverage the unique bonding characteristics of boron to create materials with tailored properties for specific technological applications.

Propriétés

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGQMZRCRXFFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Miyaura Borylation

The most widely adopted method involves palladium-catalyzed borylation of halogenated benzaldehyde precursors. Using 2-bromo-5-chlorobenzaldehyde as the starting material, the reaction proceeds via a Miyaura borylation mechanism:

Key Conditions

-

Catalyst : 5 mol% Pd(dppf)Cl₂ (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II))

-

Base : Potassium acetate (3.0 equiv)

The reaction achieves regioselectivity at the 2-position due to the orthogonal reactivity of the bromine substituent. The aldehyde group remains intact under these conditions, negating the need for protection.

Alternative Pathways: Boronic Acid Esterification

A less common approach involves synthesizing 5-chloro-2-boronobenzaldehyde followed by esterification with pinacol:

-

Boronic Acid Synthesis :

-

Lithiation of 2-bromo-5-chlorobenzaldehyde using n-BuLi at −78°C

-

Quenching with triisopropyl borate to form the boronic acid.

-

-

Esterification :

-

Reaction with pinacol in toluene under Dean-Stark conditions to remove water.

-

This method suffers from lower yields (50–60%) due to boronic acid instability but provides an alternative for substrates sensitive to palladium.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies show Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing dehalogenation side reactions. Key performance metrics:

| Catalyst | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Pd(dppf)Cl₂ | 76 | 98.5 | 1.5 |

| Pd(PPh₃)₄ | 58 | 92.1 | 3.0 |

| XPhos Pd G2 | 68 | 97.3 | 2.0 |

Solvent and Temperature Effects

Optimal solvent systems balance boron reagent solubility and catalyst stability:

-

1,4-Dioxane : Superior to THF or DMF in achieving >95% conversion

-

Reaction Temperature : Below 100°C prevents aldehyde oxidation; above 90°C ensures complete boronate formation

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ flow chemistry to enhance reproducibility:

Quality Control Protocols

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥97% | HPLC (C18, 220 nm) |

| Boronate Content | 98–102% of theoretical | |

| Residual Pd | ≤10 ppm | ICP-MS |

Characterization and Validation

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in cross-coupling reactions. It serves as a versatile building block for synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives.

Table 1: Examples of Cross-Coupling Reactions Using this compound

| Reaction Type | Reactants | Products |

|---|---|---|

| Suzuki Coupling | Aryl halide + Boronic acid | Biaryl compounds |

| Negishi Coupling | Aryl halide + Organometallic | Aryl-metal complexes |

| Stille Coupling | Aryl halide + Stannane | Aryl-stannane derivatives |

These reactions are crucial in drug discovery and materials science for creating new compounds with desired properties.

Drug Development

In medicinal chemistry, this compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise as inhibitors in various biological pathways.

Case Study: Arginase Inhibitors

Recent research has highlighted the synthesis of arginase inhibitors using derivatives of this compound. Arginase plays a significant role in the urea cycle and is implicated in various diseases including cancer and cardiovascular disorders. The incorporation of the dioxaborolane moiety enhances the stability and bioavailability of these inhibitors .

Polymer Chemistry

The unique properties of this compound have made it a candidate for use in polymer chemistry. Its ability to form stable bonds can be utilized in creating polymers with specific functional properties.

Table 2: Applications in Polymer Chemistry

| Polymer Type | Application | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Electronic devices | Improved conductivity |

| Biodegradable Polymers | Environmental applications | Reduced environmental impact |

| Functionalized Polymers | Drug delivery systems | Targeted release |

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on the specific application and the target molecule. In general, the compound can act as a precursor to more complex molecules that interact with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

*Calculated from molecular formula C₁₃H₁₆BClO₃.

Key Observations:

- Substituent Position : The para-substituted benzaldehyde (4-position) in exhibits higher synthetic yields (100%) compared to the ortho-substituted target compound (48%), likely due to reduced steric hindrance during boronate ester formation .

- Heterocyclic Analogs : Thiophene and benzoisoxazole derivatives (e.g., ) demonstrate lower molecular weights and distinct electronic profiles, making them preferable for optoelectronic applications.

- Functional Group Variants : Methoxy-substituted analogs () lack the aldehyde group, limiting their utility in nucleophilic reactions but enhancing stability for pharmaceutical use.

Commercial Availability and Cost

- The target compound is priced at ¥157/250 mg (97% purity) and is listed as a "常备现货" (readily available) building block .

- Para-substituted benzaldehyde derivatives (e.g., ) are commercially available from suppliers like Oakwood Chemical, with broader application in high-throughput sensor development .

- Methoxy-substituted variants () are more expensive (¥917/100 g) due to specialized pharmaceutical demand .

Activité Biologique

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1377503-12-2), is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

The molecular formula of this compound is C₁₂H₁₆BClO₃ with a molecular weight of 254.52 g/mol. The structure features a chloro-substituted benzaldehyde moiety linked to a boron-containing dioxaborolane group. This unique structure is significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : It has shown effectiveness against several microbial strains. For instance, derivatives of similar boron-containing compounds have demonstrated activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation and motility. The mechanism often involves the modulation of key signaling pathways associated with tumor growth .

- Pharmacological Applications : The compound is being investigated for its potential use in drug formulations targeting diseases like HIV and other viral infections due to its ability to interfere with critical biological processes in pathogens .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of boron-containing compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 24 | Staphylococcus aureus | 4–8 |

| 24 | Mycobacterium tuberculosis | 0.5–1.0 |

| 30 | MDR Mycobacterium tuberculosis | <1 |

These findings highlight the potential of this compound in treating resistant bacterial infections .

Anticancer Activity

In another investigation focusing on cancer cell lines, compounds derived from similar dioxaborolane structures were tested for their ability to inhibit tumor growth:

| Compound | Cell Line Type | IC50 (µM) |

|---|---|---|

| A | Tumorigenic Cells | 10 |

| A | Non-Tumorigenic Cells | >100 |

This study concluded that certain derivatives could selectively target cancer cells while sparing healthy cells .

The biological activities of this compound are believed to stem from its ability to interact with specific enzymes and receptors within microbial and human cells:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Modulation of Signaling Pathways : In cancer cells, these compounds may affect pathways involved in cell proliferation and survival by altering the localization and activity of phosphoproteins.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Methodology : The compound is typically synthesized via a two-step process:

Borylation : A halogenated benzaldehyde precursor (e.g., 5-chloro-2-bromobenzaldehyde) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C .

Purification : The crude product is purified via silica gel chromatography using gradients of hexane/ethyl acetate (e.g., 10:1 to 3:1) to isolate the boronic ester. Yields typically range from 48% to 76%, depending on substituents and reaction optimization .

- Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Use anhydrous conditions to prevent hydrolysis of the boronic ester.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Confirm the presence of characteristic signals, such as the benzaldehyde proton (~10 ppm) and pinacolato methyl groups (~1.2–1.3 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .

- FTIR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Data Interpretation :

- Compare experimental spectra with literature data for analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) and ligands (e.g., SPhos, XPhos) to improve coupling efficiency with aryl halides .

- Solvent/Base Optimization : Use mixed solvents (e.g., THF/H₂O) and mild bases (e.g., K₂CO₃) to balance reactivity and stability of the boronic ester .

- Kinetic Studies : Monitor coupling progress under varying temperatures (25–80°C) to minimize side reactions (e.g., protodeboronation).

Q. What are the challenges in analyzing stereochemical outcomes in cross-coupling reactions involving this compound?

- Methodology :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol eluents.

- X-ray Crystallography : Determine absolute configuration of coupled products (e.g., biaryl systems) .

- Analytical Challenges :

- The boronic ester’s planarity may reduce steric bias, leading to racemic mixtures unless chiral directing groups are introduced.

- Use ¹⁹F NMR or Mosher ester derivatization for indirect stereochemical analysis .

Applications in Advanced Research

Q. How is this compound utilized in the development of OLED materials?

- Methodology :

- Synthesis of Emitters : The aldehyde group is condensed with aromatic amines (e.g., diphenylamine) to form emissive layers with thermally activated delayed fluorescence (TADF) .

- Device Fabrication : Spin-coat the compound onto ITO substrates and evaluate electroluminescence spectra and external quantum efficiency (EQE).

Q. What strategies mitigate hydrolysis of the boronic ester during biological assays?

- Methodology :

- Prodrug Design : Mask the boronic ester as a trifluoroborate salt (K⁺[BpinF₃]⁻) to enhance aqueous stability .

- Encapsulation : Use liposomal formulations or cyclodextrin complexes to protect the ester in physiological environments .

- Validation :

Stability testing via LC-MS in PBS (pH 7.4) at 37°C over 24 hours.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.